4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid

Overview

Description

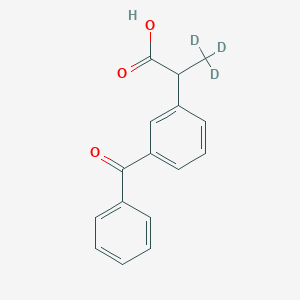

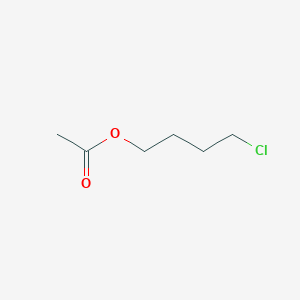

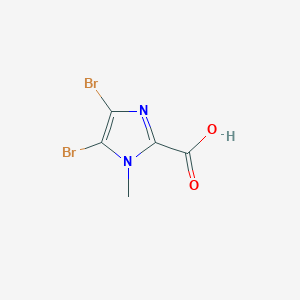

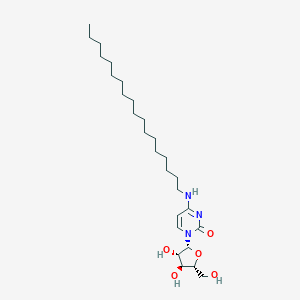

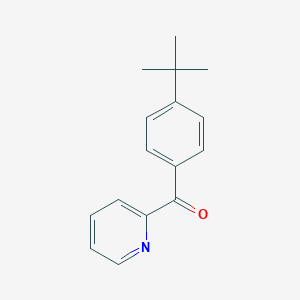

“4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid” is a research chemical with the CAS number 158585-80-9 . It has a molecular formula of C5H4Br2N2O2 and a molecular weight of 283.91 g/mol . It is used for pharmaceutical testing .

Synthesis Analysis

Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis

The molecular structure of “4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid” consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and two bromine atoms attached at the 4th and 5th positions . The carboxylic acid group is attached at the 2nd position .Scientific Research Applications

Synthesis of Heterocyclic Compounds

4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid serves as a key intermediate in the synthesis of heterocyclic compounds, particularly imidazoles . These heterocycles are crucial in pharmaceuticals due to their presence in compounds with diverse therapeutic activities.

Anticancer Research

This compound is used in the synthesis of N-substituted cyclic imides, which have shown potential in anticancer research . The ability to create derivatives that can target cancer cells makes it a valuable asset in medicinal chemistry.

Anti-inflammatory Applications

Derivatives of 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid are explored for their anti-inflammatory properties . This application is significant in the development of new treatments for chronic inflammatory diseases.

Cannabinoid Receptor Research

Imidazolecarboxamide derivatives prepared using this compound exhibit antagonistic activities against cannabinoid CB2 receptors . This is particularly relevant in the study of pain management and neurodegenerative diseases.

Development of Kinase Inhibitors

The compound’s derivatives are utilized in the creation of kinase inhibitors, which are important in the treatment of various diseases, including cancer . Kinase inhibitors interfere with specific kinase enzymes, halting the progression of disease.

Antimicrobial Potential

Some derivatives have demonstrated good antimicrobial potential, making them candidates for the development of new antibiotics . This is crucial in the era of increasing antibiotic resistance.

Chemical Synthesis

4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid is also a valuable reagent in chemical synthesis, providing a pathway to various organic compounds with potential applications in dyes, pigments, and organic electronic materials .

Safety and Hazards

Future Directions

The future directions for “4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid” and similar compounds could involve further exploration of their potential uses in pharmaceutical testing . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Mechanism of Action

Target of Action

It is known that imidazole derivatives can interact with a variety of biological targets, including enzymes involved in protein and nucleic acid synthesis .

Mode of Action

It is believed to function as an inhibitor of enzymes involved in protein and nucleic acid synthesis . The compound may interact with its targets, leading to changes in their activity and potentially disrupting key biological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid. For instance, the compound is hygroscopic , which means it absorbs moisture from the environment, potentially affecting its stability. Furthermore, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

properties

IUPAC Name |

4,5-dibromo-1-methylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O2/c1-9-3(7)2(6)8-4(9)5(10)11/h1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZLCCXVJIKZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440104 | |

| Record name | 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid | |

CAS RN |

158585-80-9 | |

| Record name | 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)